Barium silicate

Description

Properties

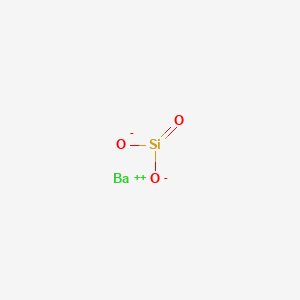

IUPAC Name |

barium(2+);dioxido(oxo)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ba.O3Si/c;1-4(2)3/q+2;-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMOQPOVBDRFNIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Si](=O)[O-].[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BaSiO3, BaO3Si | |

| Record name | barium metasilicate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12650-28-1, 13255-26-0 | |

| Record name | Silicic acid, barium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012650281 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silicic acid (H2SiO3), barium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013255260 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silicic acid, barium salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Barium metasilicate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.936 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Silicic acid, barium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.484 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Barium silicate crystal structure analysis

An In-depth Technical Guide to the Crystal Structures of Barium Silicates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium silicates (BaO-SiO₂) are a class of inorganic compounds that have garnered significant interest across various scientific disciplines, including materials science, ceramics, and phosphor development. Their diverse crystal structures give rise to a range of physical and chemical properties, making them suitable for applications such as host lattices for phosphors in solid-state lighting, high-refractive-index glass, and specialized ceramics.[1] The arrangement of silicate tetrahedra ([SiO₄]⁴⁻) and the coordination environment of the barium cations (Ba²⁺) define the crystallographic landscape of these materials. Understanding these structures at an atomic level is critical for predicting material properties and designing novel compounds with tailored functionalities.

This technical guide provides a comprehensive analysis of the crystal structures of prominent barium silicate phases. It summarizes key crystallographic data, details the experimental protocols used for their characterization, and visualizes the relationships and workflows central to their study.

Key this compound Crystal Structures

The this compound system is characterized by several stable and metastable polymorphs, primarily based on the BaO:SiO₂ molar ratio. The most extensively studied compounds are barium metasilicate (BaSiO₃) and barium orthosilicate (Ba₂SiO₄).

Barium Metasilicate (BaSiO₃)

Barium metasilicate is known to exist in several polymorphic forms, with the most common being orthorhombic and a high-pressure cubic perovskite phase.

-

Orthorhombic BaSiO₃ (P2₁2₁2₁): This is a stable form at ambient conditions. The structure consists of corner-sharing [SiO₄] tetrahedra, forming chains.[2] The Ba²⁺ ions are situated in 8-fold coordination with oxygen atoms, with Ba-O bond distances ranging from 2.66 to 3.35 Å.[3]

-

Cubic Perovskite BaSiO₃ (Pm-3m): This high-pressure phase adopts the classic perovskite structure.[4] It features a network of corner-sharing [SiO₆] octahedra. The barium ion is located at the center of the cubic unit cell, coordinated by 12 oxygen atoms in a cuboctahedral arrangement.[4] This structure is significantly denser than its orthorhombic counterpart.

Barium Orthosilicate (Ba₂SiO₄)

Barium orthosilicate is a key host material for phosphors. Its structure is characterized by isolated [SiO₄] tetrahedra.

-

Orthorhombic Ba₂SiO₄ (Pnma): This is the most commonly reported structure for Ba₂SiO₄. The crystal lattice contains isolated [SiO₄] tetrahedra.[5] A notable feature is the presence of two distinct crystallographic sites for the Ba²⁺ cations. One site has a 9-coordinate geometry, while the other is 10-coordinate, with Ba-O bond distances ranging from 2.66 to 3.22 Å.[5]

Other this compound Phases

The BaO-SiO₂ system also includes other complex silicates, often identified in geological samples or specialized syntheses. These include compounds with different silicate chain, layer, or ring structures, such as BaSi₂O₅ (Sanbornite) and the hydrated mineral Bigcreekite (BaSi₂O₅·4H₂O).[6][7]

Data Presentation: Crystallographic Parameters

The quantitative crystallographic data for the primary this compound phases are summarized below for comparative analysis.

Table 1: Crystallographic Data for Barium Metasilicate (BaSiO₃) Polymorphs

| Parameter | Orthorhombic (P2₁2₁2₁) | Cubic (Pm-3m) |

| Crystal System | Orthorhombic | Cubic |

| Space Group | P2₁2₁2₁ (19) | Pm-3m (221) |

| Lattice Constant a (Å) | 4.64 | 3.84 |

| Lattice Constant b (Å) | 5.69 | 3.84 |

| Lattice Constant c (Å) | 12.71 | 3.84 |

| Lattice Angles (α, β, γ) | 90°, 90°, 90° | 90°, 90°, 90° |

| Unit Cell Volume (ų) | 335.46 | 56.49 |

| Calculated Density (g/cm³) | 4.23 | 6.27 |

| Coordination (Ba²⁺) | 8 | 12 |

| Coordination (Si⁴⁺) | 4 (Tetrahedra) | 6 (Octahedra) |

| Data Source | [2][3] | [4] |

Table 2: Crystallographic Data for Orthorhombic Barium Orthosilicate (Ba₂SiO₄)

| Parameter | Orthorhombic (Pnma) |

| Crystal System | Orthorhombic |

| Space Group | Pnma (62) |

| Lattice Constant a (Å) | 5.884 |

| Lattice Constant b (Å) | 7.602 |

| Lattice Constant c (Å) | 10.413 |

| Lattice Angles (α, β, γ) | 90°, 90°, 90° |

| Unit Cell Volume (ų) | 465.98 (Calculated) |

| Coordination (Ba²⁺) | Site 1: 9, Site 2: 10 |

| Coordination (Si⁴⁺) | 4 (Tetrahedra) |

| Data Source | [5][8] |

Experimental Protocols

The determination of this compound crystal structures relies on a combination of synthesis, characterization, and data refinement techniques.

Synthesis Methodologies

-

Solid-State Reaction: This is the most conventional method for preparing polycrystalline this compound powders. High-purity precursors, such as barium carbonate (BaCO₃) and silicon dioxide (SiO₂), are intimately mixed in stoichiometric ratios. The mixture is then subjected to a series of high-temperature calcinations (typically >1000°C) in a furnace, often with intermediate grinding steps to ensure homogeneity.[9]

-

Sol-Gel Method: This wet-chemical technique offers better control over particle size and homogeneity at lower synthesis temperatures. It involves the hydrolysis and condensation of molecular precursors, such as barium acetate and tetraethyl orthosilicate (TEOS), to form a gel. The gel is then dried and calcined to yield the final crystalline product.[10]

Structural Characterization: X-ray Diffraction (XRD)

X-ray diffraction is the definitive technique for crystal structure analysis.

-

Principle: When a monochromatic X-ray beam is directed at a crystalline sample, the X-rays are diffracted by the crystallographic planes of atoms. Constructive interference occurs at specific angles (2θ) that satisfy Bragg's Law (nλ = 2dsinθ), where d is the spacing between atomic planes. The resulting diffraction pattern of peak positions and intensities serves as a unique "fingerprint" of the crystal structure.[11][12]

-

Instrumentation: A powder diffractometer is typically used, equipped with an X-ray source (e.g., Cu Kα), sample holder, and detector.[13]

-

Data Collection: The sample is scanned over a range of 2θ angles, and the detector records the intensity of the diffracted X-rays at each angle. For a typical analysis of barium silicates, the 2θ range might be 10-90°.[13]

Data Analysis: Rietveld Refinement

Rietveld refinement is a powerful computational method used to analyze powder XRD data. It involves fitting a complete calculated diffraction pattern to the experimental data, allowing for the precise determination of structural parameters.[14]

-

Procedure:

-

An initial structural model is proposed, including the space group, approximate lattice parameters, and atomic positions.

-

A mathematical function (e.g., pseudo-Voigt) is used to model the shape of the diffraction peaks.[15]

-

A computer program (such as GSAS-II or FullProf) iteratively refines the structural and instrumental parameters (e.g., lattice constants, atomic coordinates, thermal parameters, peak shape factors) to minimize the difference between the calculated and observed diffraction patterns.[15][16]

-

The quality of the fit is assessed using statistical indicators (R-factors), which quantify the agreement between the experimental and calculated profiles.[17]

-

Visualizations

Logical and Experimental Workflows

The following diagrams illustrate the relationships between different this compound phases and the general workflow for their structural analysis.

Caption: Polymorphic relationships of key this compound compounds.

Caption: Experimental workflow for this compound crystal structure determination.

References

- 1. researchgate.net [researchgate.net]

- 2. mp-7339: BaSiO3 (orthorhombic, P2_12_12_1, 19) [legacy.materialsproject.org]

- 3. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 4. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 5. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 6. Mineralogy and crystal structures of this compound minerals from Fresno County, California - UBC Library Open Collections [open.library.ubc.ca]

- 7. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 8. mp-17612: Ba2SiO4 (orthorhombic, Pnma, 62) [legacy.materialsproject.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. digital.bnpengage.com [digital.bnpengage.com]

- 12. m.youtube.com [m.youtube.com]

- 13. X-Ray Diffraction Analysis of Various Calcium Silicate-Based Materials -Journal of dental hygiene science | Korea Science [koreascience.kr]

- 14. Rietveld Refinement X-Ray Diffraction (XRD) Technique | Lucideon [lucideon.com]

- 15. mdpi.com [mdpi.com]

- 16. redalyc.org [redalyc.org]

- 17. Synthesis, Crystal Structure, and Optical Properties of the Barium meta-Pertechnetate Ba[TcO4]2 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Barium Silicate Phase Diagram

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive interpretation of the barium silicate (BaO-SiO₂) phase diagram, a critical tool for understanding the high-temperature behavior of this ceramic system. The information presented is essential for applications ranging from materials science and geology to the development of specialized glass-ceramics and drug delivery vehicles. This document outlines the stable phases, invariant reactions, and the experimental methodologies used to determine these thermodynamic relationships.

The BaO-SiO₂ Phase Diagram: A Visual Interpretation

The BaO-SiO₂ system is characterized by the formation of several stable and metastable silicate compounds, each with distinct crystalline structures and thermal properties. The phase diagram illustrates the equilibrium relationships between these solid phases and the liquid phase as a function of temperature and composition.

Caption: A simplified representation of the BaO-SiO₂ phase diagram.

Quantitative Data Summary

The following tables summarize the key quantitative data for the BaO-SiO₂ system, including the properties of the stable compounds and the invariant reaction points.

Table 1: Properties of this compound Compounds

| Compound Name | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Crystal System |

| Barium Orthosilicate | Ba₂SiO₄ | 366.74 | ~2150 (Congruent) | Orthorhombic |

| Barium Metasilicate | BaSiO₃ | 213.42 | ~1604 (Congruent)[1][2][3] | Orthorhombic (α), Monoclinic (β) |

| Barium Disilicate | BaSi₂O₅ | 273.50 | ~1400 (Incongruent) | Monoclinic |

| Dibarium Trisilicate | Ba₂Si₃O₈ | 486.92 | ~1450 (Incongruent) | - |

| Pentabarium Octasilicate | Ba₅Si₈O₂₁ | 1151.78 | - | - |

| Tribarium Pentasilicate | Ba₃Si₅O₁₃ | 740.36 | - | - |

Note: Some data points are estimations based on published phase diagrams and may vary depending on experimental conditions.

Table 2: Invariant Reactions in the BaO-SiO₂ System

| Reaction Type | Temperature (°C) | Liquid Composition (mol% SiO₂) | Solid Phases in Equilibrium |

| Eutectic (E1) | ~1580 | ~28 | BaO, Ba₂SiO₄ |

| Eutectic (E2) | ~1480 | ~45 | Ba₂SiO₄, BaSiO₃ |

| Peritectic (P1) | ~1420 | ~55 | BaSiO₃, Ba₂Si₃O₈, Liquid |

| Eutectic (E3) | ~1350 | ~72 | BaSi₂O₅, SiO₂ |

Experimental Protocols for Phase Diagram Determination

The determination of the BaO-SiO₂ phase diagram relies on a combination of high-temperature experimental techniques and sophisticated analytical methods. The following sections detail the typical protocols for the key experiments.

Quenching Method

The quenching method is a fundamental technique used to preserve the high-temperature phase assemblages for room temperature analysis.

Experimental Workflow:

Caption: Workflow for the quenching method.

Detailed Protocol:

-

Sample Preparation: High-purity powders of BaCO₃ (as a precursor for BaO) and SiO₂ are precisely weighed and mixed in desired molar ratios. The mixture is then thoroughly ground to ensure homogeneity.

-

Pelletizing and Sintering: The mixed powder is pressed into pellets and sintered at a temperature below the expected solidus to initiate solid-state reactions and form the desired this compound compounds.

-

High-Temperature Equilibration: Small pieces of the sintered pellets are placed in platinum foil crucibles and held in a high-temperature furnace with a precisely controlled temperature and atmosphere (typically air). The holding time is crucial to ensure thermodynamic equilibrium is reached, which can range from several hours to days depending on the temperature and composition.

-

Rapid Quenching: After equilibration, the crucible is rapidly dropped from the hot zone of the furnace into a quenching medium such as water, mercury, or liquid nitrogen. This rapid cooling freezes the high-temperature phase assemblage.

-

Sample Analysis: The quenched samples are then analyzed at room temperature to identify the phases present.

X-Ray Diffraction (XRD)

XRD is the primary technique for identifying the crystalline phases present in the quenched samples.

Experimental Workflow:

Caption: Workflow for X-ray diffraction analysis.

Detailed Protocol:

-

Sample Preparation: The quenched sample is ground into a fine powder (typically <10 µm) using an agate mortar and pestle to ensure random orientation of the crystallites.

-

Sample Mounting: The powder is packed into a sample holder, often a low-background holder made of single-crystal silicon or quartz, to minimize background noise in the diffraction pattern.

-

Data Collection: The sample is irradiated with a monochromatic X-ray beam (commonly Cu Kα radiation). The diffracted X-rays are detected as a function of the diffraction angle (2θ). Typical instrument settings for phase analysis of silicates are a 2θ range of 10-80°, a step size of 0.02°, and a scan speed of 1-2°/minute.

-

Phase Identification: The resulting diffraction pattern, a plot of intensity versus 2θ, is a unique fingerprint of the crystalline phases present. The peak positions and relative intensities are compared to standard diffraction patterns in databases like the International Centre for Diffraction Data (ICDD) to identify the phases.

Differential Thermal Analysis (DTA)

DTA is used to determine the temperatures of phase transitions, such as melting, crystallization, and solid-state transformations.

Experimental Workflow:

Caption: Workflow for differential thermal analysis.

Detailed Protocol:

-

Sample Preparation: A small amount of the powdered sample (typically 5-20 mg) is placed in a sample crucible, commonly made of platinum or alumina for high-temperature measurements. An inert reference material, such as calcined alumina (Al₂O₃), is placed in an identical crucible.

-

Heating and Cooling Program: The sample and reference are heated and cooled at a constant, controlled rate (e.g., 10-20 °C/min) in a controlled atmosphere (e.g., air or inert gas).

-

Data Acquisition: The temperature difference between the sample and the reference is continuously measured by thermocouples.

-

Data Interpretation: An endothermic peak in the DTA curve (temperature of the sample lags behind the reference) indicates a process that absorbs heat, such as melting. An exothermic peak (temperature of the sample leads the reference) indicates a heat-releasing process, such as crystallization. The onset temperature of the peak is taken as the transition temperature.

Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDS)

SEM-EDS is used to visualize the microstructure of the quenched samples and to determine the chemical composition of the different phases present.

Experimental Workflow:

Caption: Workflow for SEM-EDS analysis.

Detailed Protocol:

-

Sample Preparation: A piece of the quenched sample is mounted in an epoxy resin. The mounted sample is then ground and polished to a mirror-like finish using successively finer abrasive papers and diamond pastes.

-

Conductive Coating: Since silicates are generally electrical insulators, a thin conductive coating of carbon or gold is applied to the polished surface using a sputter coater or evaporator. This coating prevents charging of the sample surface under the electron beam.

-

Imaging: The coated sample is placed in the SEM chamber. A focused beam of electrons is scanned across the surface. The resulting secondary and backscattered electrons are collected to form an image of the microstructure. Backscattered electron imaging is particularly useful for distinguishing between phases with different average atomic numbers (heavier elements appear brighter).

-

Elemental Analysis (EDS): The electron beam also excites the atoms in the sample, causing them to emit characteristic X-rays. An EDS detector measures the energy and intensity of these X-rays to determine the elemental composition of specific points or areas on the sample surface, allowing for the chemical characterization of the different phases observed in the microstructure.

Conclusion

The BaO-SiO₂ phase diagram is a cornerstone for the development and processing of this compound-based materials. A thorough understanding of the phase relationships, invariant points, and the underlying experimental methodologies is crucial for researchers and scientists in academia and industry. This guide provides a foundational overview to aid in the interpretation and application of this critical thermodynamic tool.

References

An In-depth Technical Guide to the Solid-State Synthesis of Barium Silicate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of barium silicate via solid-state reaction, a prevalent and cost-effective method for producing this versatile ceramic material. The information presented herein is intended to serve as a valuable resource for researchers and professionals in materials science, ceramics engineering, and drug development, particularly those interested in the formulation of advanced biomaterials and medical devices.

Introduction to this compound and Solid-State Synthesis

This compound (BaSiO₃) is a ceramic material with applications in various fields, including electronics, glass manufacturing, and, increasingly, in the biomedical sector. Its utility in bioactive glass-ceramics and dental materials stems from its biocompatibility and specific mechanical and thermal properties.[1][2] Solid-state synthesis, also known as the ceramic method, is a common technique for producing polycrystalline solids from solid starting materials. The process involves the intimate mixing of precursor powders followed by heat treatment at high temperatures to induce a chemical reaction and formation of the desired product.

The solid-state reaction for this compound typically involves the reaction between barium carbonate (BaCO₃) and silicon dioxide (SiO₂). The overall reaction can be represented as:

BaCO₃ + SiO₂ → BaSiO₃ + CO₂

The reaction proceeds through the decomposition of barium carbonate and subsequent diffusion of the reactants at the particle interfaces. The formation of various this compound phases, such as Ba₂SiO₄ and BaSi₂O₅, can occur as intermediate steps depending on the stoichiometry of the reactants and the reaction temperature.[3]

Experimental Protocols for Solid-State Synthesis

The successful synthesis of this compound with desired properties is highly dependent on the careful control of experimental parameters. Below are detailed methodologies for the solid-state synthesis of this compound, compiled from various studies.

Precursor Materials and Preparation

The most common precursors for the solid-state synthesis of this compound are barium carbonate (BaCO₃) and silicon dioxide (SiO₂).[4]

-

Purity: High-purity precursors (typically >99%) are recommended to avoid the formation of undesirable secondary phases.

-

Particle Size: The particle size of the reactants significantly influences the reaction kinetics. Nanocrystalline reactants can lower the required calcination temperature.[5] For instance, using nanocrystalline BaCO₃ (50 nm) and TiO₂ (70 nm) has been shown to lead to the formation of single-phase BaTiO₃ at 800°C.[5]

-

Stoichiometry: The molar ratio of barium to silicon in the precursor mixture determines the final this compound phase. For the synthesis of barium metasilicate (BaSiO₃), a 1:1 molar ratio of BaCO₃ to SiO₂ is used.[6] Deviations from this ratio can lead to the formation of other phases as predicted by the BaO-SiO₂ phase diagram.

Milling and Mixing

Homogeneous mixing of the precursor powders is crucial for a complete reaction.

-

Method: Ball milling is a highly effective method for achieving intimate mixing and reducing the particle size of the precursors.[4]

-

Parameters: Milling can be performed dry or wet (e.g., in ethanol or isopropanol) for several hours (e.g., 4 to 24 hours). The milling media (e.g., zirconia or alumina balls) and the ball-to-powder ratio are important parameters to control.

Calcination/Sintering

The heat treatment step is where the solid-state reaction occurs.

-

Atmosphere: Calcination is typically carried out in an air atmosphere.

-

Temperature and Duration: The reaction temperature can range from 700°C to over 1200°C.[7][8] The optimal temperature depends on the reactivity of the precursors (especially their particle size). The duration of the calcination can vary from a few hours to over 24 hours to ensure complete reaction.

-

Heating and Cooling Rates: Controlled heating and cooling rates (e.g., 1-10 K/min) are often employed to prevent thermal shock and ensure uniform reaction.[8]

Data Presentation: Synthesis Parameters and Resulting Properties

The following tables summarize quantitative data from various studies on the solid-state synthesis of this compound and related materials, providing a comparative overview of the influence of different experimental parameters.

| Precursors | Stoichiometry (Ba:Si) | Milling Conditions | Calcination Temperature (°C) | Duration (h) | Resulting Phases | Reference |

| BaCO₃, SiO₂ | 1:1 | Not specified | 850 - 1050 | Not specified | α-BaSiO₃ (at 850°C), β-BaSiO₃ (at 1050°C) | [6] |

| BaCO₃, Al₂O₃, SiO₂ | Varied | Not specified | 600 - 1150 | Varied | Ba₂SiO₄, BaSiO₃, BaSi₂O₅ as intermediates | [3] |

| Nanocrystalline BaCO₃ (50 nm), TiO₂ (70 nm) | 1:1 (Ba:Ti) | Not specified | 800 | 8 | Single-phase BaTiO₃ | [5] |

| BaCO₃ (micrometer & 30-80 nm), TiO₂ (5-40 nm) | 1:1 (Ba:Ti) | Ball milling (240 rpm) | 1050 | 3 | High-tetragonality BaTiO₃ | [4] |

| BaCO₃, ZrO₂ | 1:1 (Ba:Zr) | Not specified | 1200 | Not specified | Phase-pure BaZrO₃ | [8] |

Table 1: Experimental Parameters for the Solid-State Synthesis of this compound and Related Compounds.

| Material | Property | Value | Test Conditions | Reference |

| BaSi₂O₅ | Coefficient of Thermal Expansion (CTE) | 12-14 x 10⁻⁶ K⁻¹ | Not specified | [9] |

| Barium Silicates | Coefficient of Thermal Expansion (CTE) | 10.5 - 15.4 x 10⁻⁶ K⁻¹ | 100 - 800 °C | [9] |

| BaTiO₃ | Average Particle Size (D50) | ~170 nm | After ball milling | [4] |

| BaTiO₃ | Tetragonality (c/a) | ~1.01022 | After ball milling | [4] |

| BaZrO₃ | Crystallite Strain | 0.00084 | - | [10] |

Table 2: Physical and Structural Properties of this compound and Related Compounds Synthesized via Solid-State Reaction.

Mandatory Visualizations: Diagrams and Workflows

Signaling Pathway of Solid-State Reaction

The following diagram illustrates the key stages and transformations occurring during the solid-state synthesis of this compound.

Caption: Reaction pathway for this compound synthesis.

Experimental Workflow

The diagram below outlines the typical experimental workflow for the synthesis and characterization of this compound via the solid-state reaction method.

Caption: this compound synthesis workflow.

Characterization of Synthesized this compound

A thorough characterization of the synthesized this compound powder is essential to confirm the phase purity, crystal structure, morphology, and other relevant properties.

-

X-ray Diffraction (XRD): This is the primary technique used to identify the crystalline phases present in the synthesized powder. By comparing the diffraction pattern to standard databases (e.g., JCPDS-ICDD), one can confirm the formation of the desired this compound phase and detect any unreacted precursors or intermediate phases.[7][11]

-

Scanning Electron Microscopy (SEM): SEM is employed to investigate the morphology, particle size, and degree of agglomeration of the synthesized powder. Energy-dispersive X-ray spectroscopy (EDS) coupled with SEM can be used to determine the elemental composition of the sample.

-

Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can be used to study the reaction mechanism, determine the decomposition temperature of precursors, and identify phase transitions.[8]

Applications in Biomedical Fields and Relevance to Drug Development

While direct applications of this compound in drug delivery are not extensively documented, its role in bioactive glass-ceramics and dental restorative materials is of significant interest to the drug development and medical device industries.[1][2]

-

Bioactive Glass-Ceramics: Barium-containing bioactive glasses have been investigated for bone repair.[12] These materials can bond to living bone tissue and can be designed to release specific ions that may have therapeutic effects, such as promoting angiogenesis or exhibiting anti-inflammatory properties.[13][14] The development of such materials can be synergistic with drug delivery strategies, where the scaffold material itself possesses bioactive properties.

-

Dental Materials: this compound is used as a filler in dental resins for additive manufacturing.[1] Its inclusion can enhance the mechanical properties, such as hardness and flexural strength, of the resin. Furthermore, resins containing this compound have shown reduced protein adsorption, which is a desirable property for dental restorations to prevent biofilm formation.[1]

-

Radiopacity: Barium compounds, like barium sulfate, are well-known for their radiopacity.[15] While not the primary function of this compound in all applications, its presence in a medical device or implant can enhance visibility under X-ray imaging, which is crucial for placement and monitoring.

For drug development professionals, understanding the synthesis and properties of materials like this compound is important for the design of combination products (drug-device) and advanced biomaterials where the material itself contributes to the therapeutic outcome.

Conclusion

The solid-state synthesis of this compound is a versatile and widely used method that allows for the production of materials with tailored properties. By carefully controlling the experimental parameters, including precursor characteristics, stoichiometry, and thermal processing, researchers can obtain this compound with the desired phase composition, crystal structure, and particle morphology. While its direct role in drug delivery is still an emerging area, its established use in bioactive glass-ceramics and dental materials highlights its potential in the broader field of biomedical applications, making it a material of interest for scientists and engineers working on the next generation of medical devices and therapeutic solutions.

References

- 1. Effect of this compound on mechanical properties, transmittance, and protein adsorption of resin for additive manufacturing containing zwitterionic polymer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of this compound filler content on mechanical properties of resin nanoceramics for additive manufacturing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | 13255-26-0 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Exploration of Barium Stannate–Zirconate BaSn1–xZrxO3 (0 ≤ X ≤ 1) Solid Solutions as Photocatalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Tailoring of bioactive glass and glass-ceramics properties for in vitro and in vivo response optimization: a review - Biomaterials Science (RSC Publishing) DOI:10.1039/D3BM01574B [pubs.rsc.org]

- 15. starfishmedical.com [starfishmedical.com]

CAS number and properties of Barium metasilicate

An In-depth Technical Guide to Barium Metasilicate

This technical guide provides a comprehensive overview of Barium metasilicate (BaSiO₃), focusing on its chemical and physical properties, safety information, and common experimental protocols for its synthesis and characterization. This document is intended for researchers, scientists, and professionals in drug development and material science.

Chemical Identification and Properties

Barium metasilicate is an inorganic compound with the chemical formula BaSiO₃.[1] It is also referred to by other names such as Barium silicate, Barium silicon oxide, and Silicic acid, barium salt (1:1).[2][3][4] The primary CAS number for Barium metasilicate is 13255-26-0 .[2][3][5]

Physical and Chemical Properties

Barium metasilicate typically appears as a white powder or colorless monoclinic crystals.[1][2] It is generally insoluble in water but soluble in acids.[2][3][4][6] The compound is known to be dimorphic; the α-BaSiO₃ form is stable below approximately 990°C, while the β-BaSiO₃ form appears at temperatures above 1000°C.[3][4]

A summary of its key quantitative properties is presented in the table below.

| Property | Value |

| Molecular Formula | BaSiO₃ (or BaO₃Si) |

| Molecular Weight | 213.41 g/mol [2][7][8] |

| Exact Mass | 213.867 g/mol [2][7][8] |

| CAS Number | 13255-26-0[2][3][5][6][7] |

| EC Number | 236-245-7[2][7] |

| Melting Point | 1604 °C[1][2][3][6] |

| Density | 1.67 g/cm³[2][6][9] or 4.399 g/cm³[1] |

| Appearance | White powder or colorless monoclinic crystals[1][2][10] |

| Water Solubility | 0.12 g/100 g at 20°C; generally cited as insoluble[1][3][6] |

| Solubility | Soluble in acids[2][3][4][6] |

| Refractive Index | 1.67[3][6] |

| Standard Molar Enthalpy of Formation (ΔfH⁰) | -1617 kJ/mol (s, 298.15 K)[1] |

| Standard Molar Entropy (S⁰) | 110 J/(mol·K) (s, 298.15 K)[1] |

| Molar Heat Capacity (Cp) | 90 J/(mol·K) (s, 298.15 K)[1] |

Note: Discrepancies in reported density may be due to different crystalline forms or measurement conditions.

Toxicological and Safety Information

Barium metasilicate is classified as harmful and requires careful handling. It is harmful if swallowed or inhaled and can cause severe skin burns and eye damage.[7][8][11] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should always be worn when handling this chemical.[7][12]

GHS Hazard and Precautionary Statements

The following table summarizes the key safety classifications for Barium metasilicate.

| Type | Code | Description |

| Hazard Statement | H302 | Harmful if swallowed.[8][11] |

| Hazard Statement | H332 | Harmful if inhaled.[7][8][11] |

| Hazard Statement | H314 | Causes severe skin burns and eye damage.[7][8][11] |

| Precautionary Statement | P260 | Do not breathe dust.[2][13] |

| Precautionary Statement | P264 | Wash skin thoroughly after handling.[2][13] |

| Precautionary Statement | P270 | Do not eat, drink or smoke when using this product.[2][12] |

| Precautionary Statement | P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection.[7][13] |

| Precautionary Statement | P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2] |

| Precautionary Statement | P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2][14] |

| Precautionary Statement | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][7] |

| Precautionary Statement | P310 | Immediately call a POISON CENTER or doctor/ physician.[7] |

| Precautionary Statement | P405 | Store locked up.[2][13] |

| Precautionary Statement | P501 | Dispose of contents/ container to an approved waste disposal plant.[2][13] |

Experimental Protocols

The synthesis of Barium metasilicate is often achieved through solid-state reactions at high temperatures. The following sections describe generalized protocols for its synthesis and characterization.

Generalized Protocol for Solid-State Synthesis

This method involves the high-temperature reaction between a barium source, typically barium carbonate (BaCO₃) or barium oxide (BaO), and a silica source (SiO₂).

Materials and Equipment:

-

Barium carbonate (BaCO₃) or Barium oxide (BaO)

-

Silicon dioxide (SiO₂)

-

High-temperature furnace or kiln

-

Ball mill or mortar and pestle

-

Pellet press

-

Alumina or platinum crucibles

Methodology:

-

Stoichiometric Mixing: Accurately weigh stoichiometric amounts of the precursor powders (e.g., a 1:1 molar ratio of BaCO₃ and SiO₂).

-

Homogenization: Thoroughly mix the powders using a ball mill or a mortar and pestle to ensure a homogeneous mixture.

-

Pelletization (Optional): Press the mixed powder into pellets using a pellet press. This step increases the contact area between reactant particles.

-

Calcination: Place the powder or pellets in a crucible and heat in a high-temperature furnace. The reaction to form BaSiO₃ from BaCO₃ and SiO₂ typically occurs at temperatures between 850°C and 1050°C.[3][4] The overall reaction consists of two consecutive steps:

-

2BaCO₃ + SiO₂ → BaSiO₃ + BaCO₃ + CO₂

-

BaSiO₃ + BaCO₃ → Ba₂SiO₄ + CO₂

-

-

Leaching and Purification: After calcination, the product may contain excess barium oxide. This can be leached out with water to recover barium hydroxide, leaving a residue of barium metasilicate.[15]

-

Drying and Storage: The final Barium metasilicate product is dried and stored in a desiccator.

Protocol for Thin Film Elaboration and Characterization

This compound thin films can be created for applications in integrated optics.[4] This process involves the deposition of barium onto a silicon oxide layer followed by annealing.

Materials and Equipment:

-

Silicon wafer with a thermal oxide layer (SiO₂)

-

Ultra-high vacuum (UHV) deposition chamber

-

Barium source

-

Annealing furnace

-

X-ray Photoelectron Spectrometer (XPS)

-

Secondary Ion Mass Spectrometer (SIMS)

-

Transmission Electron Microscope (TEM)

Methodology:

-

Deposition: Perform a room temperature deposition of barium onto the thermal silicon oxide layer in a UHV chamber.[16]

-

Air Exposure (Optional): Expose the sample to air. This typically results in the formation of barium carbonate on the surface.[16]

-

Annealing: Anneal the sample at a sufficiently high temperature (e.g., 575-975 K).[17] This step decomposes the carbonate and promotes the interdiffusion of barium with the SiO₂ layer, forming a this compound film.[16]

-

Characterization:

-

XPS: Use in-situ XPS to analyze the chemical composition and bonding states of the film surface after deposition and after annealing.[16][17]

-

SIMS: Use ex-situ SIMS to obtain depth profiles of the elemental composition.[16]

-

TEM: Use ex-situ cross-sectional TEM to visualize the layered structure of the resulting silicate film.[16]

-

Visualized Workflow

The following diagram illustrates a generalized workflow for the synthesis and subsequent characterization of Barium metasilicate powder.

Caption: Synthesis and characterization workflow for Barium metasilicate.

References

- 1. barium metasilicate [chemister.ru]

- 2. echemi.com [echemi.com]

- 3. This compound|lookchem [lookchem.com]

- 4. This compound | 13255-26-0 [chemicalbook.com]

- 5. This compound, 99% pure | chemcraft.su [chemcraft.su]

- 6. chembk.com [chembk.com]

- 7. This compound|13255-26-0 - MOLBASE Encyclopedia [m.molbase.com]

- 8. This compound | BaO3Si | CID 166725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. americanelements.com [americanelements.com]

- 10. chemsavers.com [chemsavers.com]

- 11. chemical-label.com [chemical-label.com]

- 12. echemi.com [echemi.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. US3018168A - Process for production of barium silicates containing water-soluble barium values form barite - Google Patents [patents.google.com]

- 16. Elaboration and characterization of this compound thin films - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Luminescent Properties of Europium-Doped Barium Silicate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the luminescent properties of europium-doped barium silicate phosphors. This compound, when doped with europium ions (Eu²⁺ or Eu³⁺), exhibits remarkable fluorescence, making it a material of significant interest for various applications, including solid-state lighting, displays, and bio-imaging. This document details the synthesis, structural characterization, and photoluminescent behavior of these phosphors, offering insights into the underlying mechanisms governing their light-emitting properties.

Introduction to Europium-Doped this compound Phosphors

Alkaline earth silicates, such as this compound (Ba₂SiO₄), are excellent host materials for rare-earth dopants due to their high thermal and chemical stability.[1] When europium ions are incorporated into the Ba₂SiO₄ crystal lattice, they act as luminescent centers. Depending on the oxidation state of the europium ion, the emission color can be tuned. Divalent europium (Eu²⁺) typically produces a broad emission band ranging from green to yellow, while trivalent europium (Eu³⁺) exhibits characteristic sharp emission peaks in the red region of the visible spectrum.[1][2] The specific luminescent properties are highly dependent on the synthesis method, dopant concentration, and the presence of any co-dopants.[3]

Synthesis of Europium-Doped this compound

Several methods have been successfully employed for the synthesis of europium-doped this compound phosphors. The most common techniques are the high-temperature solid-state reaction and the sol-gel method.

Experimental Protocol: Solid-State Reaction

The solid-state reaction method is a conventional and widely used technique for preparing polycrystalline phosphors.[3] It involves the high-temperature reaction of solid precursors to form the desired compound.

Materials and Reagents:

-

Barium Carbonate (BaCO₃)

-

Silicon Dioxide (SiO₂)

-

Europium (III) Oxide (Eu₂O₃)

-

Boric Acid (H₃BO₃) (as flux)

-

Reducing atmosphere (e.g., 5% H₂ + 95% N₂) for Eu²⁺ synthesis

Step-by-Step Procedure:

-

Stoichiometric Calculation: Calculate the molar ratios of the starting materials based on the desired final composition (e.g., Ba₂-ₓEuₓSiO₄).

-

Mixing: Thoroughly grind the stoichiometric amounts of BaCO₃, SiO₂, and Eu₂O₃ in an agate mortar for at least 30-60 minutes to ensure a homogeneous mixture. A small amount of ethanol can be added to facilitate wet grinding.[4]

-

Drying: Dry the mixture in an oven at 80-100 °C to remove the ethanol.

-

Pre-sintering: Transfer the dried powder to an alumina crucible and pre-sinter it in a muffle furnace at a temperature around 900°C for 2 hours.

-

Sintering:

-

For Eu³⁺-doped Ba₂SiO₄ : The pre-sintered powder is then fired at a higher temperature, typically around 1200°C, for 2-4 hours in air.

-

For Eu²⁺-doped Ba₂SiO₄ : The pre-sintered powder is placed in a tube furnace and heated to a temperature of 1200-1500 K under a weak reducing atmosphere (e.g., a mixture of nitrogen and hydrogen) for several hours.[4][5] This step is crucial for the reduction of Eu³⁺ to Eu²⁺.

-

-

Cooling and Pulverization: Allow the furnace to cool down to room temperature naturally. The resulting phosphor is then finely ground for characterization.

Experimental Protocol: Sol-Gel Method

The sol-gel method offers better homogeneity and control over particle size at lower synthesis temperatures compared to the solid-state reaction.[6][7]

Materials and Reagents:

-

Barium Acetate [Ba(CH₃COO)₂] or Barium Chloride (BaCl₂)

-

Europium (III) Chloride (EuCl₃) or Europium (III) Nitrate [Eu(NO₃)₃]

-

Ethanol

-

Deionized water

-

Acid or base catalyst (e.g., HCl or NH₄OH)

Step-by-Step Procedure:

-

Precursor Solution Preparation:

-

Dissolve stoichiometric amounts of barium acetate and europium chloride in deionized water or ethanol.[7]

-

In a separate container, mix TEOS with ethanol.

-

-

Hydrolysis and Polycondensation: Slowly add the TEOS solution to the barium-europium solution while stirring vigorously. The hydrolysis of TEOS is initiated, leading to the formation of a sol.

-

Gelation: Continue stirring the solution at room temperature until a homogeneous gel is formed.[7]

-

Drying: Dry the gel in an oven at a temperature of 60-100 °C to obtain a xerogel.[7]

-

Calcination: Calcine the xerogel at a temperature of 900 °C or higher to form the crystalline Ba₂SiO₄:Eu phosphor.[6] For Eu²⁺ phosphors, a subsequent annealing step under a reducing atmosphere may be required.

Characterization Techniques

Several analytical techniques are employed to characterize the structural and luminescent properties of the synthesized phosphors.

-

X-ray Diffraction (XRD): To confirm the crystal structure and phase purity of the synthesized material.[6]

-

Photoluminescence (PL) Spectroscopy: To measure the emission and excitation spectra of the phosphor.

-

Scanning Electron Microscopy (SEM): To observe the morphology and particle size of the phosphor powders.

-

Transmission Electron Microscopy (TEM): For detailed analysis of the particle size and crystal structure.

-

Decay Curve Analysis: To determine the luminescence lifetime of the excited state of the europium ions.

Luminescent Properties of Europium-Doped this compound

The luminescent properties of europium-doped this compound are dictated by the electronic transitions within the europium ions.

Eu²⁺ Doped this compound

-

Excitation and Emission: Ba₂SiO₄:Eu²⁺ phosphors typically exhibit broad excitation bands in the near-UV to blue region (around 330-400 nm), which are attributed to the 4f⁷ → 4f⁶5d¹ transition of the Eu²⁺ ion.[1][5] Upon excitation, they show a broad green-yellow emission band centered around 505-530 nm, corresponding to the 5d → 4f transition.[1][5] The exact peak positions can be influenced by the Eu²⁺ concentration.[3]

-

Concentration Quenching: The emission intensity of Ba₂SiO₄:Eu²⁺ increases with the Eu²⁺ concentration up to an optimal level, after which it decreases due to concentration quenching. This phenomenon occurs when the distance between Eu²⁺ ions becomes small enough for non-radiative energy transfer to dominate.

Eu³⁺ Doped this compound

-

Excitation and Emission: Ba₂SiO₄:Eu³⁺ phosphors show sharp excitation peaks in the UV and visible regions, corresponding to the f-f transitions of the Eu³⁺ ion. The emission spectra are characterized by sharp peaks in the red region, with the most intense emission typically being the ⁵D₀ → ⁷F₂ transition around 612 nm. Other transitions, such as ⁵D₀ → ⁷F₁, ⁵D₀ → ⁷F₃, and ⁵D₀ → ⁷F₄, are also observed at different wavelengths.[2]

-

Concentration Quenching: Similar to Eu²⁺, the luminescence of Eu³⁺ is also subject to concentration quenching. The critical distance for energy transfer, beyond which quenching occurs, has been calculated for similar silicate hosts. The mechanism for this quenching is often a multipole-multipole interaction.

Data Presentation

The following tables summarize the key quantitative data reported for europium-doped this compound and related phosphors.

Table 1: Photoluminescence Properties of Eu²⁺-Doped this compound

| Host Material | Dopant Conc. | Excitation Peak(s) (nm) | Emission Peak (nm) | Reference |

| Ba₂SiO₄ | 3% | ~280, 370 | ~505 | [1][5] |

| Ba₂SiO₄ | 1% | - | ~503 | [1] |

| Ba₂-ₓEuₓSiO₄ | x = 0.1 | - | 513 | [3] |

| Ba₂-ₓEuₓSiO₄ | x = 0.8 | - | 545 | [3] |

Table 2: Photoluminescence Properties of Eu³⁺-Doped Barium Magnesium Silicate

| Host Material | Dopant Conc. | Excitation Peak(s) (nm) | Emission Peaks (nm) | Reference |

| Ba₂MgSi₂O₇ | 1.5 mol% | 294, 364 | 592, 612, 633 | |

| Ba₂MgSi₂O₇ | 2.0 mol% | 294 | 592, 612, 633 (Max Intensity) |

Experimental Workflows and Energy Transfer Mechanisms

The following diagrams illustrate the experimental workflow for phosphor synthesis and the energy transfer processes involved in the luminescence of europium-doped this compound.

Caption: Experimental workflow for the synthesis of Eu-doped this compound.

Caption: Energy level diagram for Eu²⁺ luminescence in this compound.

Caption: Energy level diagram for Eu³⁺ luminescence in this compound.

Conclusion

Europium-doped this compound phosphors are versatile luminescent materials with tunable emission properties. The synthesis method, be it solid-state reaction or sol-gel, significantly influences the final characteristics of the phosphor. A thorough understanding of the synthesis parameters and the underlying photophysical processes is crucial for tailoring these materials for specific applications in lighting, displays, and beyond. The detailed protocols and data presented in this guide serve as a valuable resource for researchers and scientists working in the field of luminescent materials.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Large Redshifts in Emission and Excitation from Eu2+-Activated Sr2SiO4 and Ba2SiO4 Phosphors Induced by Controlling Eu2+ Occupancy on the Basis on Crystal-Site Engineering [scirp.org]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.aip.org [pubs.aip.org]

- 7. sbpmat.org.br [sbpmat.org.br]

An In-depth Technical Guide to the Thermophysical Properties of Barium Silicate Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermophysical properties of key barium silicate compounds: barium metasilicate (BaSiO₃), barium orthosilicate (Ba₂SiO₄), and barium disilicate (BaSi₂O₅). This document summarizes available quantitative data, details relevant experimental protocols for property measurement, and outlines a common synthesis methodology.

Core Thermophysical Properties

The thermophysical properties of this compound compounds are crucial for their application in various fields, including ceramics, glass manufacturing, and potentially as biomaterials. These properties are intrinsically linked to the composition and crystal structure of the specific silicate phase.

Data Summary

The following tables summarize the available quantitative data for the thermophysical properties of barium metasilicate, barium orthosilicate, and barium disilicate. It is important to note that experimental data for some of these properties are not widely available in the literature.

Table 1: Thermophysical Properties of Barium Metasilicate (BaSiO₃)

| Property | Value | Units |

| Density | 1.67[1] | g/cm³ |

| Melting Point | 1604[1] | °C |

| Molar Mass | 213.41 | g/mol |

Table 2: Thermophysical Properties of Barium Orthosilicate (Ba₂SiO₄)

| Property | Value | Units |

| Molar Mass | 366.74[2] | g/mol |

Table 3: Thermophysical Properties of Barium Disilicate (BaSi₂O₅)

| Property | Value | Units |

| Coefficient of Thermal Expansion (CTE) | 12.9 (100-800 °C) | x 10⁻⁶ K⁻¹ |

Barium silicates, in general, are known to exhibit high coefficients of thermal expansion, typically ranging from 10.5 to 15.4 x 10⁻⁶ K⁻¹ in the temperature range of 100–800 °C. Ortho- and metasilicates, in particular, tend to have the largest thermal expansion coefficients within this family of compounds.

Synthesis of this compound Compounds

A prevalent method for synthesizing this compound powders is the solid-state reaction technique. This approach involves the high-temperature reaction of precursor materials in their solid form.

General Solid-State Synthesis Workflow

The following diagram illustrates a typical workflow for the solid-state synthesis of this compound compounds.

Caption: Solid-state synthesis workflow for this compound compounds.

Detailed Experimental Protocol: Solid-State Synthesis of Barium Metasilicate (BaSiO₃)

-

Precursor Preparation : Stoichiometric amounts of barium carbonate (BaCO₃) and silicon dioxide (SiO₂) are weighed. For BaSiO₃, the molar ratio of BaCO₃ to SiO₂ is 1:1.

-

Mixing : The powders are intimately mixed, often in a ball mill with a suitable solvent (e.g., ethanol) to ensure homogeneity.

-

Drying : The mixed slurry is dried to remove the solvent.

-

Calcination : The dried powder is placed in an alumina crucible and heated in a furnace. The calcination temperature is typically in the range of 850°C to 1000°C.[1] The reaction proceeds as follows: BaCO₃ + SiO₂ → BaSiO₃ + CO₂

-

Cooling : The furnace is cooled down to room temperature.

-

Grinding : The resulting BaSiO₃ powder is ground to a fine powder.

-

Characterization : The phase purity of the synthesized powder is confirmed using techniques like X-ray Diffraction (XRD).

Experimental Protocols for Thermophysical Property Measurement

Accurate determination of thermophysical properties requires standardized experimental techniques. The following sections detail the methodologies for measuring key properties of this compound ceramics.

Thermal Expansion: Dilatometry

Principle : Dilatometry measures the change in length of a material as a function of temperature.[3] From this, the coefficient of thermal expansion (CTE) can be calculated.

Experimental Protocol :

-

Sample Preparation : A cylindrical or rectangular sample of the sintered this compound ceramic is prepared with parallel end faces. Typical sample lengths are in the range of 10 to 50 mm.[4]

-

Apparatus : A push-rod dilatometer is commonly used. The sample is placed in a furnace, and a push-rod, typically made of a material with a known low thermal expansion like fused silica or alumina, is placed in contact with the sample.[3]

-

Measurement : The sample is heated at a controlled rate (e.g., 5 °C/min).[5] As the sample expands or contracts, it moves the push-rod. This displacement is measured by a sensitive transducer, such as a linear variable differential transformer (LVDT).

-

Data Analysis : The change in length (ΔL) is recorded as a function of temperature (T). The linear thermal expansion is the ratio of the change in length to the original length (ΔL/L₀). The CTE is then calculated as the slope of the linear thermal expansion versus temperature curve.

Thermal Diffusivity and Thermal Conductivity: Laser Flash Analysis (LFA)

Principle : The laser flash method is a widely used technique to determine the thermal diffusivity of a material.[6][7] A short pulse of energy, typically from a laser, irradiates one face of a small, disc-shaped sample. An infrared detector on the opposite face measures the resulting temperature rise as a function of time. The thermal diffusivity is calculated from the time it takes for the rear face to reach a certain percentage of its maximum temperature rise. The thermal conductivity can then be calculated if the specific heat capacity and density are known.[8]

Experimental Protocol :

-

Sample Preparation : A small, thin, disc-shaped sample of the this compound ceramic is prepared. The surfaces should be flat and parallel. The sample may be coated with a thin layer of graphite to improve the absorption of the laser pulse and the emission of thermal radiation.

-

Apparatus : A laser flash apparatus (LFA) consists of a laser or flash lamp, a furnace to control the sample temperature, a sample holder, and an infrared detector.

-

Measurement : The sample is placed in the furnace at the desired measurement temperature. The front face of the sample is irradiated with a short energy pulse. The IR detector records the temperature rise on the rear face over time.

-

Data Analysis : The thermal diffusivity (α) is calculated from the sample thickness (d) and the time (t₁/₂) at which the rear face temperature reaches half of its maximum rise, using the Parker formula: α = 0.1388 * d² / t₁/₂. More advanced models that account for heat losses and finite pulse duration are often used for more accurate calculations.[6][7] The thermal conductivity (λ) is then calculated using the equation: λ = α * ρ * Cₚ, where ρ is the density and Cₚ is the specific heat capacity.

Specific Heat Capacity: Differential Scanning Calorimetry (DSC)

Principle : Differential Scanning Calorimetry (DSC) measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[9] This difference can be used to determine the specific heat capacity of the sample.

Experimental Protocol :

-

Sample and Reference Preparation : A small, known mass of the this compound powder or a small piece of the sintered ceramic is placed in a sample pan (e.g., aluminum or platinum). An empty pan is used as a reference.

-

Apparatus : A DSC instrument consists of a furnace with two sample holders (one for the sample and one for the reference) and sensors to measure the temperature and heat flow to each holder.

-

Measurement : The sample and reference are heated at a constant rate (e.g., 10 K/min) in a controlled atmosphere (e.g., nitrogen or argon).[10] The instrument records the difference in heat flow between the sample and the reference.

-

Data Analysis : The specific heat capacity (Cₚ) is calculated by comparing the heat flow to the sample with the heat flow to a standard material with a known specific heat capacity (e.g., sapphire) measured under the same conditions. The calculation is based on the following relationship: Cₚ(sample) = (Heat Flow(sample) / Mass(sample)) * (Mass(standard) / Heat Flow(standard)) * Cₚ(standard).

Density Measurement

Principle : The bulk density of a sintered ceramic can be determined using the Archimedes method. For powders, a pycnometer or a bulk density tester can be used.

Experimental Protocol (Archimedes Method for Sintered Ceramics) :

-

Dry Weight : The dry weight of the sintered this compound sample is measured.

-

Saturated Weight : The sample is immersed in a liquid (e.g., water or ethanol) and boiled to ensure all open pores are filled with the liquid. The saturated weight is then measured while the sample is still immersed.

-

Suspended Weight : The weight of the saturated sample suspended in the liquid is measured.

-

Calculation : The bulk density is calculated using the formula: ρ = (Dry Weight * Density of Liquid) / (Saturated Weight - Suspended Weight).

Logical Relationships in Thermophysical Properties

The thermophysical properties of materials are often interrelated. The following diagram illustrates the relationship between thermal diffusivity, specific heat capacity, density, and thermal conductivity.

Caption: Relationship between key thermophysical properties.

This guide provides a foundational understanding of the thermophysical properties of selected this compound compounds. Further research is needed to populate the existing data gaps, particularly for thermal conductivity and specific heat capacity of the individual crystalline phases. The detailed experimental protocols provided herein serve as a starting point for researchers and professionals in the field.

References

- 1. echemi.com [echemi.com]

- 2. Barium orthosilicate | Ba2O4Si | CID 129632634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. linseis.com [linseis.com]

- 4. Dilatometry | Thermal Expansion | EAG Laboratories [eag.com]

- 5. Template-Engaged Solid-State Synthesis of Barium Magnesium Silicate Yolk@Shell Particles and Their High Photoluminescence Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and photoluminescence of EuII in barium zinc orthosilicate: a novel green color emitting phosphor for white-LEDs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Laser flash analysis - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Natural Occurrence and Mineralogy of Barium Silicates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium silicates are a diverse group of minerals characterized by the presence of barium and silicate tetrahedra in their crystal structures. While not as common as other silicate minerals, they are of significant interest to researchers and scientists due to their unique crystal chemistry and often vibrant fluorescence. Their occurrence is typically restricted to specific geological environments where high concentrations of barium have interacted with silica-rich rocks, often under metamorphic conditions. This guide provides a comprehensive overview of the natural occurrence, mineralogy, and key characteristics of notable barium silicate minerals.

Natural Occurrence and Geological Environment

This compound minerals are predominantly found in low-grade metamorphic rocks that have undergone contact metamorphism. These geological settings typically involve the intrusion of silicic igneous rocks, such as granites or granodiorites, into sedimentary sequences rich in barium. The primary source of barium is often the mineral barite (BaSO₄), which is a common gangue mineral in some sedimentary and hydrothermal deposits.

The formation of barium silicates is a result of the metasomatic alteration of these barium-rich protoliths. During contact metamorphism, heated fluids rich in silica and other elements are circulated, leading to the breakdown of barite and the subsequent reaction of barium with silica to form a variety of silicate minerals. This process is often localized to skarns, which are zones of calc-silicate rocks formed at the contact between an intrusion and carbonate-bearing country rock. The specific assemblage of this compound minerals that forms is dependent on the pressure, temperature, and the chemical composition of both the intrusive body and the host rock.

Notable occurrences of rare and diverse this compound minerals are found in specific locations worldwide, with the deposits in Fresno, Mariposa, and San Benito Counties in California, USA, and the Gun Occurrence in Yukon, Canada, being particularly well-documented.[1] These locations have yielded a significant number of new and rare this compound mineral species.

Mineralogy of Barium Silicates

The mineralogy of barium silicates is diverse, with minerals classified into different silicate subclasses based on the arrangement of their silicate tetrahedra. These include cyclosilicates (ring silicates), phyllosilicates (sheet silicates), and sorosilicates (double tetrahedra silicates). The following table summarizes the quantitative data for a selection of notable this compound minerals.

Quantitative Data of Selected this compound Minerals

| Mineral Name | Chemical Formula | Silicate Subclass | Crystal System | Mohs Hardness | Specific Gravity / Density (g/cm³) | Refractive Indices |

| Baotite | Ba₄(Ti,Nb)₈O₁₆(Si₄O₁₂Cl) | Cyclosilicate | Tetragonal | 6 | 4.42 - 4.71 | nω = 1.94, nε > 2.00 |

| Benitoite | BaTiSi₃O₉ | Cyclosilicate | Hexagonal | 6 - 6.5 | 3.65 | nω = 1.756–1.757, nε = 1.802–1.804[2][3][4] |

| Fresnoite | Ba₂Ti(Si₂O₇)O | Sorosilicate | Tetragonal | 3 - 4 | 4.43 | nω = 1.775, nε = 1.765[5][6] |

| Gillespite | BaFe²⁺Si₄O₁₀ | Phyllosilicate | Tetragonal | 3 - 4 | 3.390 - 3.402 | - |

| Macdonaldite | BaCa₄Si₁₆O₃₆(OH)₂·10H₂O | Phyllosilicate | Orthorhombic | 3.5 - 4 | 2.27 | nα = 1.518, nβ = 1.524, nγ = 1.530[7][8] |

| Muirite | Ba₁₀(Ca,Mn,Ti)₄Si₈O₂₄(Cl,OH,F)₁₂·4H₂O | Cyclosilicate | Tetragonal | 2.5 | 3.86 | - |

| Pabstite | Ba(Sn,Ti)Si₃O₉ | Cyclosilicate | Hexagonal | 6 | 4.03 | nω = 1.685, nε = 1.674 |

| Sanbornite | BaSi₂O₅ | Phyllosilicate | Orthorhombic | 5 | 3.70 | nα = 1.597, nβ = 1.616, nγ = 1.624[9][10][11] |

| Verplanckite | Ba₂(Mn,Fe,Ti)Si₂O₆(O,OH)₂·3H₂O | Cyclosilicate | Hexagonal | 2.5 - 3 | 3.52 | nω = 1.683, nε = 1.672 |

| Walstromite | BaCa₂(Si₃O₉) | Cyclosilicate | Triclinic | 3.5 | 3.67 | nα = 1.668, nβ = 1.684, nγ = 1.685[12][13][14] |

Experimental Protocols: Mineral Characterization Workflow

The identification and characterization of a new or rare mineral, such as a this compound, follows a systematic workflow involving multiple analytical techniques. While specific parameters may vary depending on the mineral, the general protocol is as follows:

1. Sample Collection and Preparation:

-

Field Collection: The mineral is carefully collected from its geological context, noting its association with other minerals.

-

Initial Examination: A preliminary examination is conducted using a hand lens or stereomicroscope to document physical properties like color, luster, and crystal habit.

-

Sample Preparation: A portion of the sample is crushed to a fine powder for techniques like X-ray diffraction and chemical analysis. Another portion may be mounted and polished for microscopic and microprobe analysis.

2. Physical and Optical Properties Determination:

-

Hardness: The Mohs hardness is determined by scratch tests against minerals of known hardness.

-

Density/Specific Gravity: This is measured using techniques such as a pycnometer or by heavy liquid separation.

-

Optical Microscopy: Thin sections of the mineral are examined under a petrographic microscope to determine optical properties like refractive indices, birefringence, and pleochroism.

3. Crystallographic Analysis:

-

X-ray Diffraction (XRD): Powder XRD is used to obtain a diffraction pattern, which is a unique "fingerprint" of the mineral's crystal structure. This pattern is compared to databases of known minerals for identification. Single-crystal XRD can be used to determine the precise crystal structure, including unit cell dimensions and space group.

4. Chemical Composition Analysis:

-

Energy-Dispersive X-ray Spectroscopy (EDS/EDX): Often coupled with a Scanning Electron Microscope (SEM), EDS provides a qualitative and semi-quantitative analysis of the elemental composition of the mineral.[15]

-

Wavelength-Dispersive X-ray Spectroscopy (WDS): This technique, typically used with an electron probe microanalyzer (EPMA), provides highly accurate quantitative chemical analysis of the mineral.

-

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): For trace element analysis, a portion of the mineral can be dissolved and analyzed by ICP-MS.[16]

5. Spectroscopic Analysis:

-

Raman Spectroscopy: This non-destructive technique provides information about the vibrational modes of the molecules within the crystal lattice, which can help in identifying the mineral and its structural characteristics.[17]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of certain functional groups, such as hydroxyl (OH) or water (H₂O) molecules, within the mineral structure.

6. Data Synthesis and Description:

-

All the collected data (physical, optical, crystallographic, and chemical) is synthesized to fully characterize the mineral. If it is a new mineral, the data is compiled and submitted to the International Mineralogical Association (IMA) for approval.

Visualizations

References

- 1. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 2. Benitoite - Wikipedia [en.wikipedia.org]

- 3. galleries.com [galleries.com]

- 4. mindat.org [mindat.org]

- 5. mindat.org [mindat.org]

- 6. Fresnoite - Encyclopedia [le-comptoir-geologique.com]

- 7. Macdonaldite - Wikipedia [en.wikipedia.org]

- 8. mindat.org [mindat.org]

- 9. mindat.org [mindat.org]

- 10. Sanbornite - Wikipedia [en.wikipedia.org]

- 11. mindat.org [mindat.org]

- 12. mindat.org [mindat.org]

- 13. geo.arizona.edu [geo.arizona.edu]

- 14. Walstromite Mineral Data [webmineral.com]

- 15. researchgate.net [researchgate.net]

- 16. mineralytics.fi [mineralytics.fi]

- 17. horiba.com [horiba.com]

An In-Depth Technical Guide to Barium Silicate Glass: Formation and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation and structure of barium silicate glass. It is intended to be a valuable resource for researchers, scientists, and professionals in drug development who are interested in the properties and applications of this important class of materials. The guide covers the fundamental principles of glass formation, the specific role of barium oxide in the silicate network, and the advanced analytical techniques used to characterize its structure.

Fundamentals of Glass Formation in the BaO-SiO₂ System

The formation of glass is contingent on cooling a molten material at a rate sufficient to prevent the nucleation and growth of a crystalline lattice. This results in a disordered, amorphous solid that retains the random atomic arrangement of the liquid state. The principles governing the formation of oxide glasses, including barium silicates, were first systematically described by W.H. Zachariasen.

Zachariasen's Rules for Glass Formation

Zachariasen's empirical rules outline the conditions necessary for an oxide to form a stable glass network[1][2][3][4][5]:

-

Oxygen Coordination: Each oxygen atom should be linked to no more than two cations. This allows for the flexibility in bond angles required for a non-periodic network.

-

Cation Coordination Number: The coordination number of the network-forming cation (in this case, Si⁴⁺) with respect to oxygen should be small, typically 3 or 4. Silicon in silicate glasses forms tetrahedral (SiO₄) units.

-

Polyhedra Linkages: The cation-oxygen polyhedra (SiO₄ tetrahedra) should share corners, not edges or faces. Sharing corners provides greater rotational freedom, which hinders the establishment of long-range order.

-

Three-Dimensional Network: At least three corners of each polyhedron must be shared to form a continuous three-dimensional network.

Pure silica (SiO₂) is an excellent glass former as it readily satisfies all of Zachariasen's rules, forming a continuous random network of corner-sharing SiO₄ tetrahedra.

The Role of Barium Oxide (BaO) as a Network Modifier

While pure silica glass has many desirable properties, its high melting point and viscosity make it difficult to process. The addition of other oxides, known as network modifiers, alters the glass network and modifies its properties. Barium oxide (BaO) acts as a network modifier in the silicate glass structure.[6][7][8]

The introduction of BaO disrupts the continuous silica network. The Ba²⁺ cations are accommodated within the interstices of the silicate network. To maintain charge neutrality, for every O²⁻ introduced from BaO, a Si-O-Si bridging oxygen (BO) bond is broken, creating two non-bridging oxygens (NBOs).[6] NBOs are oxygen atoms bonded to only one silicon atom and are associated with a nearby Ba²⁺ ion to balance the charge.

The formation of NBOs has several significant consequences for the glass properties:

-

Reduced Viscosity and Melting Temperature: The disruption of the highly connected 3D network lowers the viscosity and melting temperature of the glass, making it easier to melt and form.[8]

-

Increased Coefficient of Thermal Expansion (CTE): The less constrained network allows for greater thermal vibration, leading to a higher CTE.[9]

-

Modified Chemical Durability: The presence of NBOs can influence the chemical durability of the glass.[7]

The following diagram illustrates the process of network modification by barium oxide.

Structure of this compound Glass

The structure of this compound glass can be described in terms of the arrangement of silicon-oxygen tetrahedra, which are categorized based on their connectivity. This is often described using the Qⁿ speciation nomenclature.

Qⁿ Species in Silicate Glasses

The 'Q' represents a silicon atom, and the superscript 'n' denotes the number of bridging oxygens connecting it to other silicon atoms.[6][10][11] Therefore, the possible Qⁿ species in a silicate glass are:

-

Q⁴: A silicon atom bonded to four bridging oxygens (fully polymerized).

-

Q³: A silicon atom bonded to three bridging oxygens and one non-bridging oxygen.

-

Q²: A silicon atom bonded to two bridging oxygens and two non-bridging oxygens.

-

Q¹: A silicon atom bonded to one bridging oxygen and three non-bridging oxygens.

-

Q⁰: An isolated silicon tetrahedron with four non-bridging oxygens.

In pure silica glass, all silicon atoms are Q⁴ species. As BaO is added, the concentration of Q⁴ species decreases, and the concentrations of Q³, Q², and other lower-connectivity species increase.[12] The distribution of these Qⁿ species is a key factor in determining the macroscopic properties of the glass.

The following diagram illustrates the different Qⁿ species in a silicate glass.

Quantitative Properties of this compound Glasses

Table 1: Density and Refractive Index of Barium-Containing Silicate Glasses

| Glass Composition (mol%) | Density (g/cm³) | Refractive Index (nD) | Reference |

| 30BaO - 70SiO₂ | 3.86 | 1.63 | Estimated |

| 40BaO - 60SiO₂ | 4.25 | 1.67 | [13] |

| 25BaO - 25TiO₂ - 50SiO₂ | 3.84 | 1.74 | [14] |

| 30BaO - 20B₂O₃ - 50SiO₂ | 3.58 | 1.62 | [5] |

| 40BaO - 20B₂O₃ - 40SiO₂ | 4.02 | 1.66 | [5] |

Table 2: Thermal Properties of Barium-Containing Silicate Glasses

| Glass Composition (mol%) | Glass Transition Temperature (Tg) (°C) | Coefficient of Thermal Expansion (CTE) (x 10⁻⁶ K⁻¹) | Reference |

| 50SiO₂ - 30BaO - 20MgO | 720 | 8.7 | [15] |

| 45SiO₂ - 30BaO - 20MgO - 5B₂O₃ | 701 | 9.1 | [15] |

| 60BaO - 30B₂O₃ - 10SiO₂ | 615 | - | [16] |

| 35BaO - 5Al₂O₃ - 25B₂O₃ - 35SiO₂ | 650 | 9.5 | [17] |

| 45BaO - 5Al₂O₃ - 15B₂O₃ - 35SiO₂ | 680 | 10.5 | [17] |